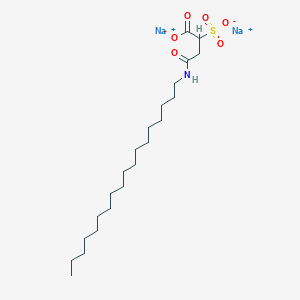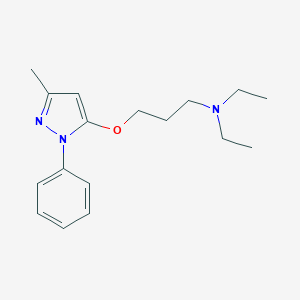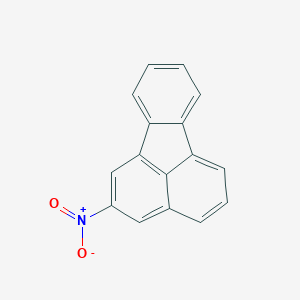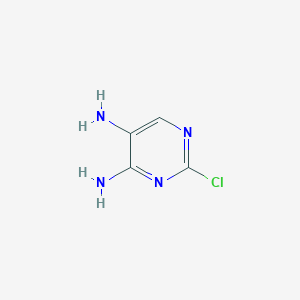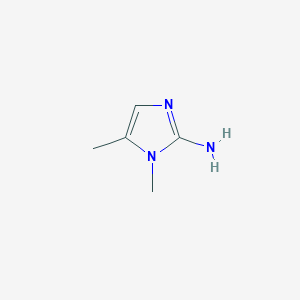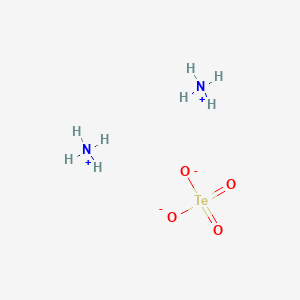![molecular formula C29H40N2 B081927 Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- CAS No. 14028-79-6](/img/structure/B81927.png)
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as MDMB-CHMICA and is a synthetic cannabinoid. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
MDMB-CHMICA exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. This activation leads to a cascade of biochemical and physiological effects that are responsible for the compound's pharmacological activity.
Biochemische Und Physiologische Effekte
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to produce analgesic effects, reduce inflammation, and induce hypothermia. Additionally, MDMB-CHMICA has been shown to have anxiolytic and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MDMB-CHMICA has several advantages for use in lab experiments. It is a potent cannabinoid receptor agonist, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays.
However, there are also several limitations associated with the use of MDMB-CHMICA in lab experiments. One of the main limitations is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the long-term effects of MDMB-CHMICA use are not well understood, and further research is needed to fully understand its safety profile.
Zukünftige Richtungen
There are several future directions for research on MDMB-CHMICA. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the long-term effects of MDMB-CHMICA use and its safety profile. Finally, MDMB-CHMICA can be used as a tool to study the endocannabinoid system and its role in various physiological processes.
Synthesemethoden
The synthesis of MDMB-CHMICA involves the reaction of 3-allyl-2,6-diphenylpiperidin-4-one with dimethylamine and cyclohexanone in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MDMB-CHMICA has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potent cannabinoid receptor agonist activity, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA has been used in medicinal chemistry research to develop new cannabinoid-based drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
14028-79-6 |
|---|---|
Produktname |
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- |
Molekularformel |
C29H40N2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(1-methylpiperidin-2-yl)-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C29H40N2/c1-5-14-24-27(30(2)3)21-25(22-15-8-6-9-16-22)29(26-19-12-13-20-31(26)4)28(24)23-17-10-7-11-18-23/h5-11,15-18,24-29H,1,12-14,19-21H2,2-4H3 |
InChI-Schlüssel |
SZBGIJTZXTWUAZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4 |
Synonyme |
2-[3-Allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methylpiperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





